molecular formula C21H24N2O3 B268508 4-isopropyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide

4-isopropyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide

Cat. No. B268508
M. Wt: 352.4 g/mol
InChI Key: VTMOOPCBMJXHHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-isopropyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide, also known as MI-773, is a small molecule inhibitor that has gained attention for its potential therapeutic applications in cancer treatment. This molecule has been shown to inhibit the activity of the p53-MDM2 interaction, which is a key pathway in cancer development. In

Mechanism of Action

The mechanism of action of 4-isopropyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide involves the inhibition of the p53-MDM2 interaction. MDM2 is an E3 ubiquitin ligase that binds to the p53 protein and targets it for degradation. Inhibition of this interaction leads to the stabilization and activation of p53, which induces cell cycle arrest, apoptosis, and senescence in cancer cells.
Biochemical and Physiological Effects
4-isopropyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, 4-isopropyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide has been shown to inhibit tumor growth in various animal models of cancer. 4-isopropyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide has also been shown to enhance the efficacy of other chemotherapeutic agents in cancer treatment.

Advantages and Limitations for Lab Experiments

4-isopropyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide has several advantages for lab experiments, including its high potency and specificity for the p53-MDM2 interaction. However, 4-isopropyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide has some limitations, including its poor solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on 4-isopropyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide. One direction is to explore the potential of 4-isopropyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide in combination with other chemotherapeutic agents for cancer treatment. Another direction is to investigate the potential of 4-isopropyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide in other diseases, such as neurodegenerative disorders. Additionally, the development of more potent and selective inhibitors of the p53-MDM2 interaction is an area of active research.

Synthesis Methods

The synthesis of 4-isopropyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide involves several steps, including the reaction of 4-isopropylbenzoic acid with thionyl chloride to form 4-isopropylbenzoyl chloride. This intermediate is then reacted with 3-(4-morpholinylcarbonyl)aniline to form the final product, 4-isopropyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide. The synthesis of 4-isopropyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide has been optimized to produce high yields of the compound with good purity.

Scientific Research Applications

4-isopropyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. The inhibition of the p53-MDM2 interaction by 4-isopropyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide leads to the activation of the p53 pathway, which is a critical tumor suppressor pathway in many cancers. 4-isopropyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide has been shown to be effective in inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer cells.

properties

Product Name

4-isopropyl-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide

Molecular Formula

C21H24N2O3

Molecular Weight

352.4 g/mol

IUPAC Name

N-[3-(morpholine-4-carbonyl)phenyl]-4-propan-2-ylbenzamide

InChI

InChI=1S/C21H24N2O3/c1-15(2)16-6-8-17(9-7-16)20(24)22-19-5-3-4-18(14-19)21(25)23-10-12-26-13-11-23/h3-9,14-15H,10-13H2,1-2H3,(H,22,24)

InChI Key

VTMOOPCBMJXHHC-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3

Origin of Product

United States

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